4-Fluoroantipyrine
Description
Structure
3D Structure
Properties
CAS No. |
5400-60-2 |
|---|---|
Molecular Formula |
C11H11FN2O |
Molecular Weight |
206.22 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-1,5-dimethylpyrazol-3-one |
InChI |
InChI=1S/C11H11FN2O/c1-8-7-11(15)14(13(8)2)10-5-3-9(12)4-6-10/h3-7H,1-2H3 |
InChI Key |
DPSOQADTQNTSSG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)N(N1C)C2=CC=C(C=C2)F |
Canonical SMILES |
CC1=CC(=O)N(N1C)C2=CC=C(C=C2)F |
Other CAS No. |
5400-60-2 |
Synonyms |
4-fluoroantipyrine 4-fluoroantipyrine, 18F-labeled |
Origin of Product |
United States |
Synthetic Methodologies for 4 Fluoroantipyrine and Its Isotopologues
Classical Synthesis Routes of Non-Radiolabeled 4-Fluoroantipyrine
The preparation of non-radioactive this compound is foundational for its use as a reference standard and for biological studies. The primary methods include direct fluorination and the Schiemann reaction.
Direct fluorination involves the reaction of the precursor molecule, antipyrine (B355649), with an electrophilic fluorine source. A common method is the direct fluorination of antipyrine in acetic acid using molecular fluorine (F₂). unt.edujustia.com This approach provides a straightforward route to the desired compound. scispace.com However, the reaction's outcome is sensitive to the stoichiometry of the reactants. scispace.com
Research has shown that treating antipyrine with molecular fluorine can yield both the desired this compound and a byproduct, 4,4-difluoro-3-hydroxy-2,3-dimethyl-1-phenylpyrazolidin-5-one. scispace.com The distribution of these products is dependent on the ratio of antipyrine to molecular fluorine. scispace.com Fluorination has also been successfully carried out in aqueous media. researchgate.net
Table 1: Direct Fluorination of Antipyrine
| Fluorinating Agent | Solvent | Key Observation | Reference |
|---|---|---|---|
| Molecular Fluorine (F₂) | Acetic Acid | A facile procedure for preparing this compound. scispace.com | unt.edu, scispace.com |
The Balz-Schiemann reaction is a classical method for introducing a fluorine atom onto an aromatic ring. wikipedia.org This reaction transforms a primary aromatic amine into an aryl fluoride (B91410) through a diazonium tetrafluoroborate (B81430) intermediate. wikipedia.org
Initial attempts to apply this reaction to the commercially available 4-aminoantipyrine (B1666024) (1,5-dimethyl-4-amino-2-phenyl-1,2-dihydropyrazol-3-one) were unsuccessful. The pyrolysis of the corresponding antipyrine 4-diazonium fluoroborate did not yield this compound but resulted in the formation of a pyrazopyrazolone. snmjournals.org
A successful Schiemann-type synthesis requires starting with 4'-aminoantipyrine (1-(4'-aminophenyl)-2,3-dimethyl-5-pyrazolone), where the amino group is on the phenyl ring substituent rather than the pyrazolone (B3327878) ring. snmjournals.org This precursor is converted to its diazonium fluoroborate salt. Subsequent thermal decomposition (pyrolysis) of this salt yields 4'-fluoroantipyrine with reported chemical yields ranging from 7% to 20%. snmjournals.orgresearchgate.net
This multi-step synthesis involves the following key transformations:
Chlorination: Conversion of 1-(4'-nitrophenyl)-3-methyl-5-pyrazolone to 1-(4'-nitrophenyl)-3-methyl-5-chloropyrazole. snmjournals.orgresearchgate.net
Methylation: Introduction of a methyl group to form 1-(4'-nitrophenyl)-2,3-dimethyl-5-pyrazolone. snmjournals.org
Reduction: Reduction of the nitro group to an amino group, yielding the crucial 4'-aminoantipyrine precursor. snmjournals.org
This sequence highlights that even established named reactions may require significant preliminary synthetic effort to create the necessary substrates.
Radiosynthesis of Fluorine-18 (B77423) Labeled this compound ([¹⁸F]this compound)
The synthesis of [¹⁸F]this compound is of paramount importance for its application in positron emission tomography (PET). ontosight.ai The short half-life of fluorine-18 (approximately 109.8 minutes) necessitates rapid and efficient radiolabeling methods. snmjournals.org
Direct electrophilic fluorination is a primary method for producing [¹⁸F]this compound. This involves reacting antipyrine with high-reactivity, F-18 labeled fluorinating agents like elemental fluorine ([¹⁸F]F₂) or acetylhypofluorite ([¹⁸F]CH₃CO₂F). nih.gov114.55.40ethernet.edu.et
The direct fluorination of antipyrine with [¹⁸F]F₂ has been reported to produce [¹⁸F]this compound in yields of approximately 20%. nih.gov114.55.40 The use of [¹⁸F]acetylhypofluorite is also cited as a convenient, high-yield method. ethernet.edu.et An alternative approach involves the electrophilic fluorination of a 4-(trimethylsilyl)-antipyrine precursor. nih.gov
Table 2: Direct Radiosynthesis of [¹⁸F]this compound
| Radiolabeling Agent | Precursor | Reported Yield | Reference |
|---|---|---|---|
| [¹⁸F]F₂ | Antipyrine | ~20% | nih.gov, 114.55.40 |
| [¹⁸F]CH₃CO₂F | Antipyrine | High-Yield | ethernet.edu.et |
Isotopic exchange offers an alternative pathway for introducing the fluorine-18 radiolabel. One such method involves the exchange of fluorine-18 with the non-radioactive fluorine in the antipyrine 4'-diazonium fluoroborate salt, which is the intermediate in the Schiemann reaction. researchgate.net After the exchange with aqueous F-18, the labeled salt is dried and pyrolyzed to produce [¹⁸F]4'-fluoroantipyrine. researchgate.net This method resulted in an F-18 incorporation of 0.53% to 1.9%. researchgate.net
Another isotopic exchange method has been investigated, but it resulted in very low yields of 1-2%. nih.gov114.55.40 While feasible, the efficiency of isotopic exchange methods for this compound has been found to be significantly lower than direct fluorination techniques. nih.gov114.55.40
Fluorination of Silicon-Containing Precursors (e.g., 4-(trimethylsilyl)antipyrine)
The synthesis of 4-[¹⁸F]fluoroantipyrine can be achieved through the fluorination of organosilane precursors, specifically by the fluordemetallation of vinylsilanes. tennessee.edunih.gov One notable example of this method involves the use of 4-(trimethylsilyl)antipyrine as the precursor for producing 4-[¹⁸F]fluoroantipyrine. tennessee.edunih.gov This approach represents a distinct and less commonly employed strategy for fluorination. nih.gov
The reaction involves the treatment of the 4-(trimethylsilyl)antipyrine precursor with an electrophilic fluorinating agent. This process leads to the cleavage of the carbon-silicon bond and the introduction of the fluorine atom at the 4-position of the antipyrine ring structure.
One documented synthesis of 4-[¹⁸F]fluoroantipyrine from 4-(trimethylsilyl)antipyrine reported a yield of 18% at the end of synthesis (EOS). tennessee.edunih.gov This particular method highlights the potential of using silicon-containing precursors for the preparation of fluorinated radiopharmaceuticals.
Table 1: Synthesis of 4-[¹⁸F]Fluoroantipyrine via Fluorination of a Silicon-Containing Precursor
| Precursor | Product | Reported Yield (EOS) | Reference |
| 4-(trimethylsilyl)antipyrine | 4-[¹⁸F]Fluoroantipyrine | 18% | tennessee.edunih.gov |
EOS: End of Synthesis
Optimization of Radiochemical Yields and Purity
The optimization of radiochemical yield and purity is a critical aspect of synthesizing radiopharmaceuticals like 4-[¹⁸F]fluoroantipyrine for potential applications. Various synthetic strategies have been explored to maximize the yield and ensure the final product's purity.
Direct fluorination of antipyrine using [¹⁸F]F₂ has been reported to provide 4-[¹⁸F]fluoroantipyrine in approximately a 20% yield. nih.gov In contrast, an isotopic exchange method for the synthesis of the same compound resulted in a significantly lower yield of only 1-2%. nih.gov The choice of the fluorinating agent and reaction conditions plays a crucial role in the efficiency of the synthesis.
For other radiolabeled compounds, different optimization strategies have proven effective. For instance, in the synthesis of [¹⁸F]FP-CIT, a manual synthesis approach using a protic solvent system and a tosylate precursor achieved a decay-corrected radiochemical yield of 52.2 ± 4.5%. nih.gov The optimization of this process involved adjusting parameters such as the amount of precursor, reaction temperature (100°C), and fluorination time (20 min). nih.gov An automated synthesis based on these optimized manual conditions resulted in a decay-corrected radiochemical yield of 35.8 ± 5.2% after purification. nih.gov
The purity of the final radiopharmaceutical product is paramount. Radiochemical purity refers to the proportion of the total radioactivity that is present in the desired chemical form. jsnm.org Impurities can affect the quality of diagnostic images and increase the radiation dose to the patient. researchgate.net Purification methods, such as high-performance liquid chromatography (HPLC), are often employed to separate the desired radiolabeled product from unreacted starting materials and byproducts. nih.govscispace.com The stability of the purified product is also a key consideration. For example, the radiochemical purity of one preparation of this compound was found to decrease by about 12% over a one-month period when stored in an aqueous solution. scispace.com
Table 2: Comparison of Radiochemical Yields for 4-[¹⁸F]Fluoroantipyrine Synthesis Methods
| Synthetic Method | Radiochemical Yield | Reference |
| Direct fluorination of antipyrine with [¹⁸F]F₂ | ~20% | nih.gov |
| Isotopic exchange | 1-2% | nih.gov |
Structural Elucidation and Advanced Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the structural determination of organic molecules. It exploits the magnetic properties of atomic nuclei to provide information about their chemical environment, connectivity, and relative abundance. For 4-Fluoroantipyrine, ¹H, ¹³C, and ¹⁹F NMR, complemented by 2D NMR techniques, are crucial.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms within the molecule. The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to its different proton environments.
Aromatic Protons: The 4-fluorophenyl moiety will display signals characteristic of an AA'BB' spin system due to the para-substitution. This typically results in two sets of doublets, with the fluorine atom causing splitting of these signals. The protons ortho to the fluorine atom are expected to resonate at slightly different chemical shifts compared to those meta to it. Typical chemical shifts for these protons would be in the range of δ 7.00 – 7.20 ppm (for protons ortho to F) and δ 7.90 – 8.10 ppm (for protons meta to F), with coupling to fluorine (³JHF and ²JHF) and proton-proton coupling (³JHH) observed.
Methyl Protons: The two methyl groups attached to the pyrazolone (B3327878) ring (N-CH₃ and C-CH₃) are expected to appear as sharp singlets, as they are not coupled to any other protons. The N-CH₃ group is typically found around δ 3.20 – 3.40 ppm , while the C-CH₃ group is usually observed slightly upfield, around δ 2.30 – 2.50 ppm .
Table 3.1.1: Expected ¹H NMR Chemical Shifts for this compound (in CDCl₃)
| Proton Type | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling (Hz) |
| Aromatic (ortho to F) | H-2', H-6' | 7.00 – 7.20 | d | ³JHF ≈ 8-9, ³JHH ≈ 8-9 |
| Aromatic (meta to F) | H-3', H-5' | 7.90 – 8.10 | d | ²JHF ≈ 12-13, ³JHH ≈ 8-9 |
| N-Methyl | N-CH₃ | 3.20 – 3.40 | s | - |
| C-Methyl | C-CH₃ | 2.30 – 2.50 | s | - |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon backbone of the molecule. Due to the presence of fluorine, specific carbon signals will exhibit characteristic coupling patterns.
Carbonyl Carbon: The carbonyl group (C=O) is expected to resonate in the downfield region, typically around δ 165 – 175 ppm .
Pyrazolone Ring Carbons: The carbons of the pyrazolone ring (C4 and C5) will have distinct chemical shifts. C4, being part of the double bond, is expected around δ 140 – 150 ppm , while C5, adjacent to the nitrogen atoms, might be found around δ 155 – 165 ppm .
Methyl Carbons: The two methyl carbons are anticipated to appear as singlets in the aliphatic region, around δ 20 – 40 ppm .
4-Fluorophenyl Carbons: The carbons of the 4-fluorophenyl ring will show significant splitting due to one-bond carbon-fluorine coupling (¹JCF).
The ipso-carbon (C1') directly attached to fluorine is expected around δ 160 – 170 ppm with a large ¹JCF coupling (typically > 240 Hz).
The ortho-carbons (C2', C6') will resonate around δ 115 – 125 ppm , showing a ¹JCF coupling of approximately 20-25 Hz and potentially smaller couplings to meta-protons.
The meta-carbons (C3', C5') will appear around δ 125 – 135 ppm , exhibiting a ²JCF coupling of approximately 5-10 Hz.
The para-carbon (C4') will be influenced by the fluorine, resonating around δ 115 – 125 ppm with a ³JCF coupling of approximately 3-5 Hz.
Table 3.1.2: Expected ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Carbon Type | Assignment | Expected Chemical Shift (δ, ppm) | Expected Coupling (¹JCF, Hz) |
| Carbonyl | C3 | 165 – 175 | - |
| Pyrazolone C=C | C4 | 140 – 150 | - |
| Pyrazolone C-N | C5 | 155 – 165 | - |
| N-Methyl | CH₃ | 30 – 40 | - |
| C-Methyl | CH₃ | 20 – 30 | - |
| 4-Fluorophenyl (ipso) | C1' | 160 – 170 | > 240 |
| 4-Fluorophenyl (ortho) | C2', C6' | 115 – 125 | 20 – 25 |
| 4-Fluorophenyl (meta) | C3', C5' | 125 – 135 | 5 – 10 |
| 4-Fluorophenyl (para) | C4' | 115 – 125 | 3 – 5 |
Note: Chemical shifts and couplings are approximate and can vary.
¹⁹F NMR spectroscopy is highly sensitive and provides a direct probe for the fluorine atom. Fluorine-19 is a spin-½ nucleus with 100% natural abundance, making it an excellent nucleus for NMR analysis wikipedia.orgbiophysics.org. The ¹⁹F NMR spectrum of this compound is expected to show a single resonance corresponding to the fluorine atom on the phenyl ring.
Fluorine Signal: The fluorine atom in the para-position of the phenyl ring will typically resonate in the range of δ -110 to -120 ppm (relative to CFCl₃). This signal will be a multiplet due to coupling with the ortho and meta protons on the phenyl ring. The most significant couplings observed would be ³JHF and ²JHF. The absence of other fluorine signals confirms the mono-fluorinated nature of the phenyl ring.
Table 3.1.3: Expected ¹⁹F NMR Chemical Shift for this compound (in CDCl₃, relative to CFCl₃)
| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling (Hz) |
| ¹⁹F | F-4' | -110 to -120 | m | ³JHF, ²JHF |
Note: Chemical shifts are relative to a standard and can vary.
Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning signals and confirming structural connectivity, especially in complex molecules libretexts.orgepfl.chwikipedia.org.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. For this compound, this would confirm the coupling between the aromatic protons of the 4-fluorophenyl ring, helping to establish the pattern of substitution. It would also confirm that the methyl groups are singlets, showing no COSY cross-peaks with other protons.
HSQC (Heteronuclear Single Quantum Coherence): An ¹H-¹³C HSQC experiment correlates directly bonded protons and carbons. This technique would be crucial for assigning the proton signals to their corresponding carbon atoms. For instance, it would link the aromatic proton signals to the aromatic carbons, and the methyl proton signals to the methyl carbons.
Correlations from the N-CH₃ and C-CH₃ protons to the pyrazolone ring carbons (C3, C4, C5) and the ipso-carbon of the phenyl ring would confirm their positions.
Correlations from the aromatic protons to the ipso-carbon (C1') and other carbons of the 4-fluorophenyl ring would confirm its attachment to the pyrazolone nitrogen (N2).
HMBC can also help confirm the position of the fluorine by showing correlations from the aromatic protons to the carbon bearing the fluorine (C1') and vice-versa.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying functional groups based on their characteristic vibrational frequencies iitd.ac.incompoundchem.comupi.edulibretexts.orgwisc.edu. Raman spectroscopy, which probes vibrational modes through inelastic scattering of light, can provide complementary information.
The FTIR spectrum of this compound is expected to display absorption bands corresponding to the various functional groups present in the molecule.
Carbonyl (C=O) Stretch: A strong absorption band is anticipated in the region of 1650 – 1700 cm⁻¹ , characteristic of the ketone-like carbonyl group within the pyrazolone ring.
C-N Stretches: Bands related to C-N stretching vibrations are typically observed in the 1200 – 1350 cm⁻¹ range.
C-F Stretch: The presence of the fluorine atom will be indicated by a strong absorption band in the 1000 – 1400 cm⁻¹ region, often associated with C-F stretching vibrations in aryl fluorides.
Aromatic Ring Vibrations: Characteristic absorptions for aromatic C=C stretching are expected around 1500 – 1600 cm⁻¹ . Aromatic C-H stretching vibrations usually appear just above 3000 cm⁻¹ (e.g., 3030 – 3100 cm⁻¹ ).
Aliphatic C-H Stretches: The methyl groups will show C-H stretching vibrations in the 2850 – 2970 cm⁻¹ region.
Table 3.2.1: Expected FTIR Absorption Bands for this compound
| Functional Group / Bond | Expected Absorption Frequency (cm⁻¹) | Intensity |
| C=O Stretch | 1650 – 1700 | Strong |
| C-N Stretch | 1200 – 1350 | Medium |
| C-F Stretch (Aryl) | 1000 – 1400 | Strong |
| C=C Stretch (Aromatic) | 1500 – 1600 | Medium |
| C-H Stretch (Aromatic) | 3030 – 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 – 2970 | Medium |
Note: Specific frequencies can vary based on the molecular environment and experimental conditions.
Compound Name List
this compound
Antipyrine (B355649) (Phenazone)
Theoretical and Computational Chemistry of 4 Fluoroantipyrine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of molecules. These methods, based on solving approximations of the Schrödinger equation, provide detailed information about electron distribution, molecular orbitals, and energy levels.
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) is a widely used quantum mechanical method that determines the electronic structure of a system by calculating its ground-state electron density epfl.chuci.edu. DFT methods offer a balance between accuracy and computational cost, making them suitable for studying molecules like 4-Fluoroantipyrine.
A DFT study on this compound would typically involve:
Electronic Structure Analysis: Calculating the distribution of electrons within the molecule, including the identification of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a key indicator of a molecule's electronic stability and reactivity galaxyproject.orgresearchgate.net.
Molecular Electrostatic Potential (MEP) Mapping: Visualizing the distribution of positive and negative electrostatic potentials across the molecule's surface. This helps identify regions prone to electrophilic or nucleophilic attack, providing insight into potential reaction sites montana.edu.
Frontier Molecular Orbital (FMO) Analysis: Examining the shapes and energies of the HOMO and LUMO, which are crucial for understanding chemical reactions and intermolecular interactions.
Such calculations would reveal how the fluorine atom influences the electron distribution and reactivity of the antipyrine (B355649) core. For related compounds like 4-aminoantipyrine (B1666024) derivatives, studies have reported HOMO/LUMO values, such as EH = -4.767 eV and EL = -0.979 eV, and calculated chemical reactivity parameters like electronegativity and hardness researchgate.netutc.edu. These types of data would be expected for this compound.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide insights into the dynamic behavior of molecules and their interactions, offering a temporal perspective on molecular processes.
Conformational Analysis
Conformational analysis involves identifying and characterizing the different spatial arrangements (conformations) a molecule can adopt due to rotation around single bonds. For flexible molecules like this compound, understanding its preferred conformations is crucial for predicting its interactions and reactivity.
Molecular Dynamics (MD) Simulations: MD simulations track the movement of atoms and molecules over time by integrating Newton's equations of motion utc.edufrontiersin.orgmaterialssquare.com. By simulating the molecule in a given environment (e.g., vacuum or solvent) over nanoseconds or microseconds, MD can reveal the accessible conformational landscape, including the stability and interconversion pathways of different conformers frontiersin.orgmaterialssquare.com.
Conformational Searching: Techniques like systematic searches, Monte Carlo methods, or the analysis of MD trajectories are used to identify low-energy conformers. The resulting conformational ensemble provides a comprehensive picture of the molecule's flexibility umd.eduresearchgate.netfrontiersin.org.
Intermolecular Interactions and Binding Site Prediction (non-biological)
Beyond intramolecular properties, computational methods are used to predict how this compound might interact with its environment or other molecules in non-biological contexts, such as in materials science or chemical processes.
Types of Interactions: These studies would analyze various non-covalent interactions, including van der Waals forces (dispersion, dipole-dipole), hydrogen bonding, and π-π stacking, which govern molecular recognition and assembly researchgate.netvt.edunih.gov.
Binding Site Prediction: Computational docking or molecular interaction field (MIF) analysis can predict potential binding sites on surfaces or within crystal lattices, or identify preferred interaction partners for this compound. This is important for understanding phenomena like adsorption, catalysis, or crystal packing. For instance, studies on protein-ligand interactions often employ molecular docking to predict binding affinities and identify key interaction residues nih.govkashanu.ac.ir.
Prediction of Chemical Reactivity Parameters
Predicting chemical reactivity is essential for understanding how a molecule will behave in chemical reactions. Computational chemistry provides several parameters derived from electronic structure calculations that serve as indicators of reactivity.
Global Reactivity Descriptors: DFT calculations can yield parameters such as:
Chemical Potential (μ): Related to the average binding energy of an electron.
Chemical Hardness (η): A measure of resistance to charge transfer; a harder molecule is less reactive.
Electrophilicity Index (ω): Quantifies a molecule's ability to accept electrons.
Local Reactivity Descriptors: Fukui functions and condensed descriptors can pinpoint specific atoms or regions within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack galaxyproject.orgresearchgate.net.
These computational predictions would offer a theoretical basis for understanding the chemical behavior of this compound, guiding experimental efforts in synthesis and reactivity studies.
Electrophilicity and Nucleophilicity Indices
Electrophilicity and nucleophilicity indices are key descriptors in conceptual Density Functional Theory (DFT) that quantify a molecule's propensity to accept or donate electron density, respectively. These indices offer insights into a molecule's reactivity in various chemical transformations, such as nucleophilic additions or electrophilic substitutions mdpi.comsemanticscholar.org.
Global Indices
Local Indices
To understand site-selectivity in reactions, local electrophilicity (ωk) and nucleophilicity (Nk) indices are employed. These are often derived from the Fukui functions or Parr functions, which describe the electron density changes at specific atomic centers upon gaining or losing an electron mdpi.comluisrdomingo.comechemi.com. The local electrophilicity index, ωk, identifies the most electrophilic sites within a molecule, while the local nucleophilicity index, Nk, pinpoints the most nucleophilic centers luisrdomingo.comechemi.comshd-pub.org.rs. These local descriptors are crucial for predicting regioselectivity in chemical reactions luisrdomingo.comshd-pub.org.rs.
The calculation of these indices typically involves employing DFT methods, such as the B3LYP functional, with various basis sets (e.g., 6-31G(d,p)) mdpi.comshd-pub.org.rsimist.ma. Specific computational studies detailing the electrophilicity and nucleophilicity indices for this compound were not found in the provided search results. However, the methodologies described in the literature allow for their determination.
Illustrative Data Table for Electrophilicity and Nucleophilicity Indices
The table below demonstrates the types of data that would typically be reported in computational studies for electrophilicity and nucleophilicity indices. Specific numerical values for this compound are not available from the current search results.
| Index Type | Description | Typical Unit | Placeholder Value for this compound |
| Global Electrophilicity (ω) | Overall electron-accepting tendency of the molecule. | eV | Not Available |
| Global Nucleophilicity (N) | Overall electron-donating tendency of the molecule. | eV | Not Available |
| Local Electrophilicity (ωk) | Electrophilicity at atom k. | eV | Not Available |
| Local Nucleophilicity (Nk) | Nucleophilicity at atom k. | eV | Not Available |
| Parr Function (f+k) | Electrophilic Fukui function at atom k. | Unitless | Not Available |
| Parr Function (f-k) | Nucleophilic Fukui function at atom k. | Unitless | Not Available |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory, pioneered by Kenichi Fukui, is a cornerstone of understanding molecular reactivity wikipedia.org. It posits that the most significant interactions between molecules during a chemical reaction occur between their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) wikipedia.orgbyjus.com.
Principles of FMO Theory
FMO theory focuses on the energy levels and spatial distribution of these frontier orbitals wikipedia.org. The HOMO represents the highest energy orbital occupied by electrons, signifying the region where a molecule is most likely to donate electrons. The LUMO, conversely, is the lowest energy orbital that is unoccupied, representing the region where a molecule is most likely to accept electrons wikipedia.orgbyjus.com. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an important indicator of a molecule's stability and reactivity; a smaller gap generally suggests higher reactivity dergipark.org.trbyjus.com.
Application to Reactivity Prediction
In FMO analysis, the overlap and energy matching between the HOMO of one reactant and the LUMO of another are critical for determining reaction pathways and rates wikipedia.org. For instance, in a nucleophilic attack, the HOMO of the nucleophile interacts with the LUMO of the electrophile. The atomic orbital coefficients contributing to the HOMO and LUMO can also predict the preferred sites of reaction (regioselectivity) dergipark.org.trwikipedia.org. Computational methods, such as DFT, are used to calculate these molecular orbital energies and compositions dergipark.org.tr.
While specific FMO analysis data for this compound was not found in the provided search results, the general principles of FMO theory are well-established and applicable to predicting its reactivity patterns.
Illustrative Data Table for FMO Analysis
The table below outlines the typical data obtained from FMO analysis. Specific values for this compound are not available from the current search results.
| FMO Parameter | Description | Typical Unit | Placeholder Value for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | eV | Not Available |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | eV | Not Available |
| HOMO-LUMO Gap | Difference between LUMO and HOMO energies, indicating electronic stability/reactivity. | eV | Not Available |
| HOMO Coefficients | Atomic orbital contributions to the HOMO, indicating electron donation sites. | N/A | Not Available |
| LUMO Coefficients | Atomic orbital contributions to the LUMO, indicating electron acceptance sites. | N/A | Not Available |
Compound List
this compound
Chemical Reactivity and Reaction Mechanisms
Stability and Degradation Pathways (Chemical)
The inherent stability of 4-Fluoroantipyrine under standard conditions is generally good, but it can be subject to chemical degradation. While specific detailed studies on the chemical degradation pathways of this compound are not extensively detailed in the provided literature, general principles of organic chemistry suggest potential routes. For organic molecules, degradation can occur via hydrolysis, oxidation, or photolysis when exposed to specific conditions sigmaaldrich.comresearchgate.netresearchgate.net. For instance, compounds with susceptible functional groups can undergo oxidation, particularly in the presence of oxygen or reactive species.
Reactions with Chemical Reagents
The synthesis of this compound typically involves the introduction of a fluorine atom onto the antipyrine (B355649) core. One common method is the direct fluorination of antipyrine using molecular fluorine (F₂) in solvents like acetic acid. This process can yield this compound, with the product distribution potentially influenced by the reactant ratio, and may also lead to difluorinated byproducts scispace.comnih.govscience.gov. Another synthetic route involves the Schiemann reaction, where 4-aminoantipyrine (B1666024) is converted into a diazonium fluoroborate salt, which then undergoes thermal decomposition to yield this compound. This method, however, can result in modest yields due to the instability of intermediates and competing side reactions . Derivatives of 4-aminoantipyrine have also been synthesized through condensation reactions with substituted benzoyl chlorides, with their structures confirmed using spectroscopic methods nih.gov.
Mechanisms of Fluorine Elimination/Defluorination (Chemical Perspective)
Specific mechanisms detailing the elimination or defluorination of the fluorine atom from this compound are not explicitly described in the provided search results. The carbon-fluorine bond is known for its strength, making its cleavage typically require specific reagents or conditions. Studies on other fluorinated organic compounds have explored mechanisms such as base-promoted elimination of hydrogen fluoride (B91410) (HF), which can involve E1cB-like E2 mechanisms, with kinetic isotope effects providing insights into the extent of C-F bond breaking during the reaction nih.gov.
Photochemical and Radiolytic Stability Studies
Research concerning the stability of this compound often relates to its application as a radiotracer, particularly when labeled with fluorine-18 (B77423) ([¹⁸F]) for Positron Emission Tomography (PET) imaging nih.govahajournals.orgsnmjournals.orgnih.govnasa.gov.
Photochemical Stability: Direct studies on the photochemical stability of this compound are not detailed in the provided information. However, general research on organic materials indicates that exposure to light, especially in the presence of oxygen, can lead to degradation and structural alterations imperial.ac.uk.
Radiolytic Stability: When this compound is labeled with the positron-emitting radionuclide ¹⁸F, its radiolytic stability becomes a significant factor. Radiolysis is the decomposition of a substance caused by ionizing radiation. The radiation emitted by the ¹⁸F isotope itself can lead to the degradation of the tracer molecule, impacting its purity and effectiveness. Studies on other radiopharmaceuticals highlight that absorbed radiation dose is a primary factor in radiolytic degradation, affecting radiochemical purity nih.gov. For ¹⁸F-labeled compounds, rapid synthesis and purification are often employed to minimize self-irradiation effects scispace.comsnmjournals.org.
Compound List
this compound
Antipyrine (Phenazone)
4-Aminoantipyrine
4-Iodoantipyrine
Chemistry of 4 Fluoroantipyrine Derivatives and Analogs
Design and Synthesis of Novel Fluorinated Antipyrine (B355649) Derivatives
The synthesis of fluorinated antipyrine derivatives, particularly 4-fluoroantipyrine, involves specialized fluorination techniques. The design of these synthetic routes often targets the introduction of a fluorine atom at the C4 position of the pyrazolone (B3327878) ring, a site amenable to electrophilic substitution.
One prominent method for synthesizing 4-[¹⁸F]fluoroantipyrine is through direct electrophilic fluorination . This involves reacting the parent molecule, antipyrine, with a source of electrophilic fluorine. nih.gov A common reagent for this is gaseous [¹⁸F]F₂. This approach, while direct, can present challenges in controlling regioselectivity and may result in moderate yields. For instance, the direct fluorination of antipyrine with [¹⁸F]F₂ has been reported to yield the desired product in approximately 20% yield. nih.gov
Another approach is the isotopic exchange method . This technique involves the exchange of a pre-existing atom or group with a fluorine isotope. However, this method has proven to be less efficient for the synthesis of 4-[¹⁸F]fluoroantipyrine, with reported yields as low as 1%-2%. nih.gov
The design of novel derivatives extends beyond simple fluorination. Researchers often create derivatives of antipyrine analogs, such as 4-aminoantipyrine (B1666024), which can then be used to build more complex molecules. For example, Schiff bases are commonly synthesized by the condensation reaction of 4-aminoantipyrine with various aldehydes and ketones. sciencepublishinggroup.comresearchgate.net These Schiff base ligands can be further modified, although the direct fluorination of these more complex derivatives is not extensively documented. One-pot, three-component reactions have also been employed to create complex derivatives of 4-aminoantipyrine under ultrasound irradiation, demonstrating the versatility of the antipyrine scaffold in generating diverse chemical entities. uobaghdad.edu.iqresearchgate.net
| Synthesis Method | Reagent(s) | Reported Yield | Target Compound |
| Direct Electrophilic Fluorination | Antipyrine, [¹⁸F]F₂ | ~20% | 4-[¹⁸F]fluoroantipyrine |
| Isotopic Exchange | Antipyrine, Fluoride (B91410) source | 1%-2% | 4-[¹⁸F]fluoroantipyrine |
| Condensation Reaction | 4-aminoantipyrine, Aldehydes/Ketones | Varies | Schiff Base Derivatives |
| One-Pot, Three-Component Reaction | 4-aminoantipyrine, Aldehydes, 2-naphthol | High (not specified) | Complex Heterocycles |
Structure-Reactivity Relationships in this compound Derivatives
The introduction of a fluorine atom into the antipyrine structure significantly alters its electronic properties, which in turn influences its reactivity. Fluorine is the most electronegative element, and its presence on the pyrazolone ring has a profound impact on the molecule's electron density distribution.
The C-F bond is highly polarized, and the fluorine atom acts as a weak electron-withdrawing group through the inductive effect. This can affect the reactivity of the entire ring system. Structure-activity relationship (SAR) studies on various heterocyclic compounds have shown that the position and nature of halogen substituents are critical for biological and chemical activity. mdpi.commdpi.com For instance, in other aromatic systems, the addition of a fluorine atom can increase potency and inhibitory activity by facilitating favorable hydrophobic interactions. mdpi.com
While specific quantitative structure-reactivity relationship (QSRR) studies for this compound are not widely published, general principles suggest that the electron-withdrawing nature of fluorine would decrease the electron density of the pyrazole (B372694) ring, potentially making it less susceptible to further electrophilic attack. Conversely, this modification could influence the pKa of the molecule and its ability to participate in hydrogen bonding, thereby affecting its interactions with other molecules and biological targets. The reactivity of fluorinated compounds is also dependent on the degree and position of fluorination. nih.gov
Comparative Studies with Non-Fluorinated Antipyrines
Comparing this compound to its non-fluorinated parent compound, antipyrine, highlights the significant physicochemical changes imparted by the fluorine atom. A key parameter that is altered is lipophilicity, which is often measured by the octanol-water partition coefficient (Log P).
A study comparing 4-[¹⁸F]fluoroantipyrine with another halogenated analog, 4-[¹³¹I]iodoantipyrine, provides insight into how different halogens affect this property. The mean octanol/pH 7 buffer solution partition coefficient for 4-[¹⁸F]fluoroantipyrine was found to be 5.18 ± 0.10, whereas for 4-[¹³¹I]iodoantipyrine, it was 11.34 ± 0.28. nih.gov This indicates that the fluoro-derivative is significantly less lipophilic than the iodo-derivative. The non-fluorinated parent, antipyrine, has a reported XLogP3 value of 0.4, making it considerably more hydrophilic than its fluorinated counterpart. nih.gov
This difference in lipophilicity has direct consequences on how the molecules behave in biological systems. For example, the biodistribution of 4-[¹⁸F]fluoroantipyrine showed it was found in higher concentrations in well-perfused tissues compared to its iodinated analog. nih.gov However, the C-F bond in this compound is susceptible to in vivo defluorination, a metabolic pathway that is not available to the parent antipyrine. nih.gov
| Compound | Molecular Weight ( g/mol ) | Partition Coefficient (Log P) | Key Physicochemical Feature |
| Antipyrine | 188.23 nih.gov | 0.4 (XLogP3) nih.gov | More hydrophilic |
| This compound | 206.22 | 5.18 (Octanol/pH 7 buffer) nih.gov | Increased lipophilicity vs. antipyrine |
| 4-Iodoantipyrine | 314.13 | 11.34 (Octanol/pH 7 buffer) nih.gov | Highly lipophilic |
Coordination Chemistry and Metal Complexes of this compound Analogs
While the coordination chemistry of this compound itself is not extensively detailed in the literature, a significant body of research exists on the metal complexes of its close analogs, particularly 4-aminoantipyrine and its Schiff base derivatives. nih.gov These studies provide a strong model for the potential coordination behavior of this compound, as the core pyrazolone structure offers several potential donor atoms for metal chelation.
Antipyrine derivatives, especially those derived from 4-aminoantipyrine, are versatile ligands capable of forming stable complexes with a wide range of transition metals, including Cobalt(II), Nickel(II), Copper(II), and Zinc(II). sciencepublishinggroup.com The coordination typically occurs through the carbonyl oxygen of the pyrazolone ring and the nitrogen atom of a substituent at the C4 position (e.g., the azomethine nitrogen in Schiff bases).
These ligands can act as bidentate or tridentate donors, leading to the formation of metal complexes with various geometries, most commonly octahedral or square planar. sciencepublishinggroup.comresearchgate.net For example, Schiff bases derived from 4-aminoantipyrine have been shown to form stable octahedral complexes with Co(II), Ni(II), and Cu(II) ions. sciencepublishinggroup.com The resulting metal complexes often exhibit different electronic and magnetic properties compared to the free ligands. Molar conductance measurements indicate that these complexes can be either electrolytic or non-electrolytic in nature, depending on the specific ligand and counter-ions involved. nih.gov
The formation of these coordination compounds can drastically alter the properties of the organic ligand. researchgate.net This rich coordination chemistry highlights the potential of the antipyrine scaffold to be used in the development of novel metal-based compounds.
| Metal Ion | Ligand Type (Analog) | Typical Geometry | Reference |
| Co(II) | 4-aminoantipyrine Schiff Base | Octahedral | sciencepublishinggroup.com |
| Ni(II) | 4-aminoantipyrine Schiff Base | Octahedral | sciencepublishinggroup.com |
| Cu(II) | 4-aminoantipyrine Schiff Base | Octahedral / Square Planar | sciencepublishinggroup.comresearchgate.net |
| Fe(III) | Isatin-N(4)antipyrinethiosemicarbazone | Varies | mdpi.com |
| Zn(II) | 4-aminoantipyrine Schiff Base | Octahedral | ekb.eg |
Pharmacokinetic and Metabolic Research Theoretical and in Vitro/in Silico Focus
Theoretical Models of Compound Disposition (e.g., PBPK Modeling)
Theoretical models offer predictive power for understanding a compound's disposition without immediate reliance on extensive in vivo studies. These models leverage physicochemical properties and biological principles to simulate pharmacokinetic behavior.
Physiologically Based Pharmacokinetic (PBPK) Modeling Principles
Physiologically Based Pharmacokinetic (PBPK) modeling represents a sophisticated approach to predicting drug disposition. It is built upon a foundation of integrating physiological parameters of the organism (e.g., organ volumes, blood flows, tissue compositions) with compound-specific parameters. These compound-specific parameters include physicochemical properties such as lipophilicity, ionization state, plasma protein binding, and metabolic characteristics like intrinsic clearance. By mathematically describing these interconnected factors, PBPK models can simulate the concentration-time profiles of a compound and its metabolites in various tissues and biological fluids. For 4-Fluoroantipyrine, a PBPK model would aim to predict its absorption, distribution into different body compartments, potential for accumulation, and routes of elimination, thereby providing a comprehensive understanding of its pharmacokinetic behavior.
In Silico Predictions of Distribution and Biotransformation
Computational methods, often referred to as "in silico" approaches, are integral to early-stage drug discovery and development. These techniques employ algorithms and databases to predict a compound's ADME properties based on its chemical structure. For distribution, predictions typically involve estimating parameters such as lipophilicity (logP or logD), which influences membrane permeability and tissue partitioning, as well as plasma protein binding. Regarding biotransformation, in silico tools can identify potential sites of metabolism on the molecule, predict the likely metabolic pathways (e.g., oxidation, N-demethylation), and estimate the activity of specific metabolizing enzymes. Applying these methods to this compound would involve predicting its lipophilicity, its tendency to bind to plasma proteins, and identifying potential sites for enzymatic modification, such as hydroxylation or N-demethylation, considering the electronic effects of the fluorine atom.
Allometric Scaling in Preclinical Extrapolation
Allometric scaling is a well-established principle used to extrapolate pharmacokinetic parameters from preclinical animal species to humans. This method is based on the observation that many physiological and pharmacokinetic processes scale predictably with body mass across different species. By plotting pharmacokinetic parameters, such as clearance (CL) or volume of distribution (Vd), against body weight on a logarithmic scale, power-law relationships can be identified. These relationships allow for the prediction of human pharmacokinetic parameters from data obtained in animal models, such as rodents or dogs. For this compound, if preclinical pharmacokinetic data were available, allometric scaling would be a critical tool to estimate its likely clearance, half-life, and volume of distribution in humans, thereby informing early clinical trial design and dose selection.
In Vitro Metabolic Pathway Investigations
In vitro studies provide direct experimental evidence for a compound's metabolic fate, complementing theoretical predictions. These investigations utilize isolated biological systems to dissect metabolic processes.
Enzymatic Biotransformation Studies (e.g., liver microsomal enzymes)
Enzymatic biotransformation studies are essential for identifying the enzymes responsible for a compound's metabolism and quantifying its metabolic stability. Common in vitro systems include liver microsomes, which are rich in Cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs); S9 fractions, which contain both microsomal and cytosolic enzymes; and primary hepatocytes, which represent a more complete cellular system. Recombinant enzymes, where specific CYP isoforms are expressed in isolation, are also invaluable for pinpointing the exact enzymes involved. Incubating this compound with these systems in the presence of necessary cofactors (e.g., NADPH for CYPs) allows for the determination of its intrinsic clearance (CLint) and metabolic half-life in vitro. Based on the known metabolism of its parent compound, antipyrine (B355649), it is anticipated that CYP enzymes will play a significant role in the biotransformation of this compound.
Applications As a Preclinical Research Tool and Methodological Development
Development of Novel Radiopharmaceutical Methodologies
Radiosynthetic Innovations for Tracer Production
The development of novel radiosynthetic methodologies for producing radiotracers is crucial for advancing preclinical research and molecular imaging. For 4-Fluoroantipyrine, significant efforts have focused on optimizing its synthesis and radiolabeling, particularly with the positron-emitting isotope Fluorine-18 (B77423) (¹⁸F). Early work established procedures for synthesizing non-radioactive this compound, often involving the direct fluorination of antipyrine (B355649) with molecular fluorine in acetic acid. This method, while effective for producing the parent compound, required careful control of the antipyrine to fluorine ratio to manage product distribution scispace.com.
Innovations in ¹⁸F labeling have aimed to improve yields and specific activity. For instance, the preparation of [¹⁸F]this compound has been achieved using [¹⁸F]acetylhypofluorite, a method that demonstrated a convenient and high-yield synthesis hazu.hr. Another approach involved the electrophilic substitution using ¹⁸F-labeled F₂ gas with a precursor like 4-(trimethylsilyl)-antipyrine nih.gov. These developments represent advancements in late-stage fluorination techniques, a critical area in radiotracer development, allowing for the incorporation of ¹⁸F late in the synthetic pathway nih.gov. The feasibility of these reactions has been tested, with reported radiochemical yields for [¹⁸F]this compound being around 15% in some studies researchgate.net. These innovations are vital for creating tracers that can provide functional information about physiological processes in vivo, essential for drug discovery and understanding disease states researchgate.net.
High Specific Activity Radiotracer Preparation
Achieving high specific activity (SA) is paramount for radiotracers used in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging. High SA ensures that minimal amounts of the tracer molecule are administered, thereby minimizing physiological perturbation while maintaining high detection sensitivity meduniwien.ac.atresearchgate.net. For this compound, research has focused on methods to enhance its specific activity, particularly for its use as a tracer for quantitative measurement of cerebral blood flow (CBF) physiology.org.
Early studies reported the preparation of [¹⁸F]this compound with specific activities that, while demonstrating its potential, were not yet high enough for immediate widespread use in perfusion imaging of the central nervous system (CNS) with positron cameras snmjournals.org. However, subsequent research has continued to refine preparation methods. For example, a facile procedure for preparing [¹⁸F]-4-fluoroantipyrine using molecular fluorine was reported to yield the compound with high specific activity scispace.com. The ability to produce no-carrier-added (NCA) ¹⁸F fluoride (B91410), often generated from the ¹⁸O(p,n)¹⁸F nuclear reaction, provides new possibilities for labeling compounds with high specific activity mcgill.ca.
The development of optimized radiosynthesis protocols is key to maximizing specific activity. This includes careful selection of precursors, reaction conditions, and purification techniques. For instance, the use of specific precursors and reaction pathways, such as the electrophilic substitution with [¹⁸F]F₂ gas, has been explored for synthesizing various ¹⁸F-labeled compounds, including derivatives related to this compound nih.govresearchgate.net. While specific quantitative data on the highest achieved specific activities for this compound itself are varied across different studies and methods, the continuous pursuit of improved yields and purity is driven by the need for sensitive and accurate imaging agents in preclinical research.
Environmental Chemistry and Analytical Determination
Environmental Fate and Transport Studies (General for similar compounds)
The environmental fate of a pharmaceutical compound is dictated by a combination of its chemical properties and various environmental processes. itrcweb.orgchemours.com For fluorinated compounds like 4-Fluoroantipyrine, the presence of the carbon-fluorine bond is a critical factor influencing its environmental behavior. nih.govresearchgate.net Studies on related fluorinated pharmaceuticals and antipyrine (B355649) derivatives provide insights into the likely environmental pathways for this compound.
Abiotic transformation involves the degradation of a compound through non-biological processes, with photolysis (degradation by light) being a primary pathway for many pharmaceuticals in surface waters. nih.govacs.org
Influence of the Carbon-Fluorine Bond : The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, which imparts high metabolic and thermal stability to molecules. nih.govresearchgate.net This strength often makes fluorinated compounds resistant to natural degradation processes. researchgate.net
Photolysis : Photolysis is a significant abiotic degradation pathway for fluorinated pharmaceuticals. acs.org The process can lead to two main outcomes: the cleavage of the C-F bond (defluorination), which releases fluoride (B91410) ions (F⁻) into the environment, or the formation of new, persistent organofluorine byproducts. acs.orgnih.gov Research on other fluorinated drugs has shown that the molecular structure dictates the transformation products. For example, photolysis of some compounds results in the complete mineralization of the fluorine atom to fluoride, while for others, the fluorine-containing parts of the molecule remain intact, forming new fluorinated intermediates. nih.gov The stability of the C-F bond during photolysis can depend on its position in the molecule (e.g., attached to an aromatic ring versus an aliphatic chain). nih.gov
Table 1: Research Findings on Abiotic Transformation of Fluorinated Pharmaceuticals
| Compound Type | Transformation Process | Key Findings | Reference |
|---|---|---|---|
| Aromatic Fluorine Compounds | Direct & Indirect Photolysis | Can lead to defluorination and the formation of fluoride ions or new organofluorine byproducts. | acs.orgnih.gov |
| General Fluorinated Pharmaceuticals | Advanced Oxidation Processes | Hydroxyl radicals can accelerate degradation, but may not enhance defluorination. | nih.gov |
| Fluoxetine (Ar-CF₃ motif) | Photolysis | Forms trifluoroacetic acid (TFA) and other products from the addition of -OH to the aromatic ring. | acs.org |
Biodegradation is the breakdown of organic matter by microorganisms. The recalcitrance of the C-F bond poses a significant challenge for microbial enzymes.
Recalcitrance of Fluoroaromatics : The high stability of the C-F bond is a major factor limiting the biodegradation of fluoro-organic compounds. researchgate.net Cleavage of this bond is a thermodynamically demanding step, and microbial enzymes capable of this are scarce. researchgate.net
Insights from Antipyrine Derivatives : While specific data on this compound is limited, studies on its parent compound, antipyrine, and other derivatives show they can be persistent in the environment. researchgate.net However, some biotransformation is possible. For instance, 4-acetamidoantipyrine (B30449) has been shown to undergo biodegradation. researchgate.net Enriched nitrifier cultures, containing both autotrophic and heterotrophic bacteria, have demonstrated an enhanced ability to degrade persistent pharmaceuticals, including antipyrine derivatives like propyphenazone. nih.gov This suggests that complex microbial communities in environments like wastewater treatment plants could play a role in the partial degradation of such compounds. nih.gov
Bacterial Degradation Potential : Certain bacterial strains have been identified for their ability to degrade related aromatic compounds. Klebsiella oxytoca, for example, has been shown to effectively degrade phenol, indicating a potential for bacteria to break down aromatic rings, which is a key step in the mineralization of more complex molecules. researchcommons.org
Partitioning describes how a chemical distributes itself between different environmental media, such as water, soil, sediment, and air. eolss.net This behavior is governed by the compound's physicochemical properties, including its solubility in water and its affinity for organic matter (hydrophobicity).
Effect of Fluorination : Substituting hydrogen with fluorine significantly alters a molecule's partitioning properties, such as its vapor pressure, aqueous solubility, and octanol-water partition coefficient (Kow). researchgate.net Highly fluorinated compounds possess unique properties that cause them to behave differently from their non-halogenated or chlorinated counterparts. ethz.chacs.orgnih.gov
Octanol-Water Partition Coefficient (Kow) : This value is a key indicator of a chemical's tendency to sorb to organic matter in soil and sediment or to accumulate in the fatty tissues of organisms. A higher Kow value indicates greater hydrophobicity. The partition coefficient for radiolabeled this compound ([¹⁸F]4-FAP) in an n-octanol/pH 7.0 buffer system was determined to be 5.2. iaea.org This relatively low value suggests that this compound is moderately hydrophilic and would have limited tendency to adsorb to sediments or bioaccumulate.
Table 2: Partitioning Properties of this compound and a Related Compound
| Compound | System | Partition Coefficient | Implication | Reference |
|---|---|---|---|---|
| This compound | n-octanol/pH-7.0 phosphate (B84403) buffer | 5.2 | Moderately hydrophilic, limited sorption potential | iaea.org |
Advanced Analytical Methodologies for Detection in Complex Matrices
Detecting and quantifying this compound in environmental samples such as water, soil, or biota requires highly sensitive and selective analytical methods capable of isolating the target analyte from a complex mixture of other substances. torontech.com
Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase.
High-Performance Liquid Chromatography (HPLC) : HPLC is a versatile and widely used technique for the analysis of pharmaceuticals in environmental samples. torontech.com It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. torontech.comdrawellanalytical.com For a compound like this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). torontech.com HPLC can be equipped with various detectors, such as UV-Vis or fluorescence detectors, the latter being particularly sensitive for compounds that fluoresce. measurlabs.com An advantage of HPLC is that it often does not require the chemical modification (derivatization) of the analyte before analysis, which can simplify sample preparation. nih.gov
Gas Chromatography (GC) : GC separates volatile and thermally stable compounds in a gaseous mobile phase. getenviropass.com Samples are vaporized and carried by an inert gas through a column containing a stationary phase. getenviropass.com While highly effective, GC analysis of polar compounds like this compound might require derivatization to increase their volatility and thermal stability. nih.gov GC is often coupled with mass spectrometry for powerful analytical capabilities. getenviropass.commdpi.com
Table 3: Overview of Chromatographic Techniques for Environmental Analysis
| Technique | Principle | Suitability for this compound | Common Detectors |
|---|---|---|---|
| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase. | High; suitable for polar, non-volatile compounds. | UV-Vis, Fluorescence (FLD), Mass Spectrometry (MS) |
| GC | Partitioning between a gaseous mobile phase and a stationary phase. | Moderate; may require derivatization to increase volatility. | Flame Ionization (FID), Mass Spectrometry (MS) |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. numberanalytics.com It is the most definitive method for identifying and quantifying organic pollutants at trace levels and is commonly used as a detector for HPLC and GC.
LC-MS and GC-MS : Coupling chromatography with mass spectrometry (LC-MS or GC-MS) provides both separation and structural identification. getenviropass.comanr.fr After the chromatograph separates the mixture, the components enter the mass spectrometer, where they are ionized, and the resulting fragments are detected. The resulting mass spectrum is a unique fingerprint that allows for highly specific identification of the compound. numberanalytics.com
High Sensitivity and Specificity : LC-MS/MS (tandem mass spectrometry) is the state-of-the-art method for detecting pharmaceuticals and other emerging contaminants in environmental waters. lcms.cz This technique offers exceptional sensitivity and specificity, allowing for the quantification of compounds at nanogram-per-liter (ng/L) concentrations. lcms.cz It can distinguish target compounds from background matrix interference, which is a common challenge in environmental analysis. getenviropass.com
Fluorine-Specific Detection : While standard MS detects the entire molecule or its fragments, other techniques can be used in research to specifically track the fluorine atom. The combination of ¹⁹F Nuclear Magnetic Resonance (¹⁹F-NMR) spectroscopy with mass spectrometry has proven to be a powerful approach for elucidating the structures of fluorinated transformation products formed during degradation studies. nih.govacs.org
Table 4: Mass Spectrometry Parameters for Analysis of Related Compounds
| Analytical Method | Ionization Technique | Key Application | Reference |
|---|---|---|---|
| LC-MS/MS | Electrospray Ionization (ESI) | Widely used for determination of PFAS in water due to high sensitivity and specificity. | lcms.cz |
| GC-MS | Electron Ionization (EI) | Identification of a wide range of volatile and semi-volatile organic compounds in complex mixtures. | nih.govmdpi.com |
Future Research Directions and Emerging Paradigms in 4 Fluoroantipyrine Chemistry
Exploration of New Synthetic Strategies for Enhanced Yields and Selectivity
Current synthetic routes for 4-Fluoroantipyrine, particularly for its radiolabeled form, largely rely on methods developed several decades ago. These include direct fluorination of antipyrine (B355649) with molecular fluorine or [¹⁸F]F₂, or isotopic exchange methods using reagents like [¹⁸F]acetylhypofluorite hazu.hrnih.govscispace.comacs.orggoogle.com. While effective, these methods can sometimes suffer from moderate yields, potential for side products (e.g., difluorinated species), and the need for specialized handling of reactive fluorinating agents scispace.comgoogle.comresearchgate.net.
Emerging Paradigms and Future Directions:
Late-Stage Fluorination Techniques: The development of more sophisticated late-stage fluorination strategies, such as those employing milder electrophilic fluorinating agents (e.g., Selectfluor derivatives) or transition-metal catalyzed C-H fluorination, could offer improved selectivity and yield nih.govresearchgate.net. Research could focus on adapting these modern techniques for the regioselective introduction of fluorine at the 4-position of antipyrine, potentially leading to higher specific activity and purity for [¹⁸F]FAP.
Flow Chemistry: The implementation of continuous flow chemistry could revolutionize the synthesis of this compound. Flow reactors offer better control over reaction parameters, enhanced safety when handling hazardous reagents like molecular fluorine, and potential for higher throughput and yields, which are critical for radiopharmaceutical production nih.gov.
Catalytic Approaches: Exploring novel catalytic systems, potentially involving organocatalysis or metal catalysis, could lead to more efficient and selective fluorination pathways, minimizing byproduct formation and simplifying purification processes.
Deeper Computational Insights into Molecular Interactions and Reactivity
Computational chemistry, including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, has become indispensable for understanding molecular behavior, predicting reactivity, and designing new molecules. While computational studies have been applied to various chemical and biological systems google.complos.orgwikipedia.orgmdpi.comnih.gov, specific in-depth computational analyses of this compound's molecular interactions and reactivity are less prevalent in the recent literature.
Emerging Paradigms and Future Directions:
DFT for Reactivity Prediction: DFT calculations could be employed to elucidate the electronic structure of antipyrine and its fluorinated derivatives, predicting preferred sites of electrophilic or nucleophilic attack and identifying reaction mechanisms for improved synthesis. This could guide the development of new synthetic routes with higher regioselectivity.
Molecular Dynamics for Disposition and Interaction: MD simulations could provide detailed insights into how this compound interacts with biological environments, including its binding to plasma proteins or its passage across biological membranes. Understanding these interactions could inform the design of modified tracers with improved pharmacokinetic profiles or novel applications.
Predictive Modeling of Physicochemical Properties: Computational tools can predict key physicochemical properties relevant to tracer behavior, such as lipophilicity, solubility, and potential metabolic pathways. Applying these methods to this compound could identify areas for structural modification to optimize its performance as a diagnostic agent or for other potential uses.
Development of Advanced Preclinical Models for Disposition Studies
The disposition of this compound in vivo has been studied using traditional methods, including biodistribution studies in mice and autoradiography in rats to assess its role as a blood flow tracer and its permeability across the Blood-Brain Barrier (BBB) osti.govhazu.hrgoogle.comdntb.gov.ua. These studies provide foundational data on its uptake and distribution.
Emerging Paradigms and Future Directions:
Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK modeling offers a powerful approach to simulate and predict the absorption, distribution, metabolism, and excretion (ADME) of compounds across the entire body. Applying PBPK modeling to this compound could provide a more comprehensive understanding of its disposition, account for inter-individual variability, and predict its behavior under different physiological conditions nih.govnih.govfrontiersin.orgyoutube.com.
Advanced Preclinical Models: The development and application of more sophisticated preclinical models, such as organ-on-a-chip systems or microfluidic devices, could offer a more nuanced and controlled environment to study the disposition of this compound. These models can mimic specific physiological barriers or organ functions, allowing for detailed investigation of its transport and metabolism without the complexities of whole-animal studies.
Quantitative Imaging in Preclinical Studies: Integrating advanced imaging techniques with quantitative analysis in preclinical models could provide higher resolution data on the distribution and retention of [¹⁸F]FAP, potentially revealing subtle aspects of its disposition not captured by conventional autoradiography.
Novel Applications in Chemical Biology and Material Sciences (non-clinical)
While this compound is primarily used as a blood flow tracer, the incorporation of fluorine atoms into organic molecules often imparts unique properties that can be leveraged in chemical biology and material science. The development of new synthetic methodologies and a deeper understanding of its chemical behavior could unlock novel applications beyond its established diagnostic role.
Emerging Paradigms and Future Directions:
Chemical Biology Probes: Modified versions of this compound could potentially be developed as probes for specific biological processes. For instance, if its structure could be functionalized to target specific cellular components or pathways, it might find use in non-clinical chemical biology research for imaging or mechanistic studies.
Material Science Integration: The unique electronic or physical properties imparted by the fluorine atom, combined with the antipyrine scaffold, might lend themselves to applications in material science. Research could explore its incorporation into polymers, nanoparticles, or other advanced materials for specific functional properties, although this remains highly speculative without targeted investigations.
Diagnostic Applications Beyond Blood Flow: Future research could explore if this compound or its derivatives exhibit specific binding affinities or metabolic fates that could be exploited for diagnostic purposes in non-clinical research settings, distinct from its current blood flow tracer application.
Integration of Multi-Omics Data with Predictive Modeling in Non-Clinical Systems
The field of multi-omics integration aims to combine data from genomics, transcriptomics, proteomics, and metabolomics to gain a holistic understanding of biological systems and develop predictive models nih.govnih.govrsc.orgmcgill.ca. While this approach is rapidly advancing in areas like cancer research and drug discovery, its application to specific compounds like this compound in non-clinical contexts is nascent.
Emerging Paradigms and Future Directions:
Linking Genetic Factors to Disposition: Integrating genomic data with studies on this compound's disposition could reveal how genetic variations influence its metabolism or distribution in preclinical models. Predictive models could then be built to forecast these influences.
Systems Biology Approach: Applying a systems biology approach, which considers the complex interplay of various biological components, could help understand how factors affecting blood flow or BBB permeability (e.g., inflammatory markers, cellular signaling pathways) influence the uptake and retention of this compound.
Predictive Modeling for Tracer Optimization: By combining pharmacokinetic data with multi-omics information, predictive models could be developed to optimize the design of future blood flow tracers or other diagnostic agents based on the this compound scaffold, aiming for enhanced sensitivity, specificity, or reduced off-target effects in non-clinical research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
